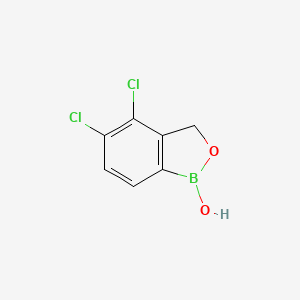
(1-(tert-Butoxycarbonyl)-4-cyano-1H-indol-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester is a compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the selection of appropriate solvents and reagents is crucial for optimizing the reaction conditions and minimizing waste.
化学反应分析
Types of Reactions
2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester has several scientific research applications:
作用机制
The mechanism of action of 2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
2-Borono-4-cyano-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl) ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its boronic acid moiety, for example, makes it particularly useful in Suzuki–Miyaura coupling reactions .
属性
分子式 |
C14H15BN2O4 |
|---|---|
分子量 |
286.09 g/mol |
IUPAC 名称 |
[4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-6-4-5-9(8-16)10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3 |
InChI 键 |
NJKWQAREKPQGBQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]-](/img/structure/B13995565.png)


![(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone](/img/structure/B13995570.png)

![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)


![1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid](/img/structure/B13995594.png)





